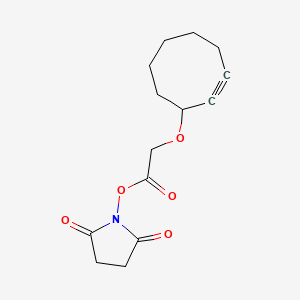

1-((2,5-二氧代吡咯烷-1-基)乙酰基)环辛-2-炔-1-醇

描述

“2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” is a chemical compound with the molecular formula C14H17NO5 . It is also known by other names such as “Cyclooctyne-O-NHS ester”, “(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate”, and "2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-yn-1-yloxy)acetate" .

Synthesis Analysis

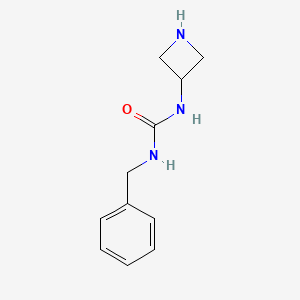

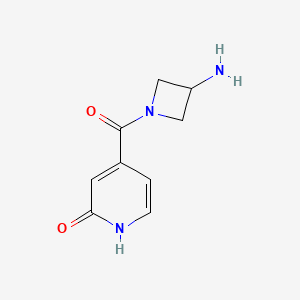

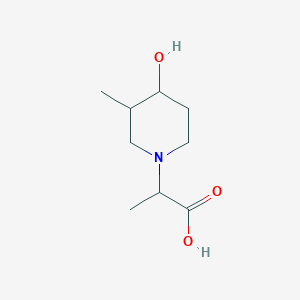

The synthesis of similar compounds has been described in the literature . The process typically involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent. This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) and neutralized with ammonium hydroxide to give amine derivatives .

Molecular Structure Analysis

The molecular structure of “2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” includes a pyrrolidin-2,5-dione ring attached to a cyclooctyne group via an ester linkage . The InChI representation of the molecule is "InChI=1S/C14H17NO5/c16-12-8-9-13 (17)15 (12)20-14 (18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2" .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.29 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has five rotatable bonds . The topological polar surface area is 72.9 Ų . The compound has a complexity of 456 .

科学研究应用

生物医学应用

该化合物对炎症、癌症和微生物感染具有潜在的治疗效果。 由于这些特性,它正在被探索用于治疗各种疾病 .

抗体-药物偶联物 (ADC)

作为 ADC 连接体,该化学物质是开发抗体-药物偶联物的关键组成部分。 这些是将细胞毒性药物直接递送至癌细胞的靶向癌症疗法 .

癌症研究

该化合物阻断与肿瘤增殖和进展相关的特定信号通路的能力,使其成为对抗各种癌症的有希望的候选药物 .

抗惊厥研究

作用机制

Target of Action

It is known to act by targeting specific receptors and pathways , modulating cellular processes, and promoting desired therapeutic outcomes .

Mode of Action

The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate interacts with its targets and modulates cellular processes . Although the exact mode of action is not clearly stated, it is suggested that the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels .

Biochemical Pathways

The 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate has the capacity to navigate and perturb distinct biochemical routes intrinsic to cellular mechanisms .

Pharmacokinetics

It is noted that the compound revealed high metabolic stability on human liver microsomes .

Result of Action

The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate exhibits potential therapeutic effects against inflammation, cancer, and microbial infections . It acts by modulating cellular processes and promoting desired therapeutic outcomes .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXCIPWSNSHGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2-Methyloxolan-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474917.png)

![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)

![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)

![4-[3-(4-Bromo-3-fluorophenoxy)-propyl]-morpholine](/img/structure/B1474935.png)